2-Ethylbutyric anhydride

Description

Contextualization within Carboxylic Acid Anhydride (B1165640) Chemistry

2-Ethylbutyric anhydride belongs to the class of organic compounds known as carboxylic acid anhydrides. rroij.com These molecules are characterized by two acyl groups bonded to a single oxygen atom. byjus.com This structure is the result of the formal dehydration reaction between two molecules of a carboxylic acid—in this case, 2-ethylbutyric acid. byjus.com

The reactivity of carboxylic acid anhydrides is a cornerstone of their utility in organic synthesis. The carbonyl carbon atom in an anhydride is susceptible to attack by nucleophiles, leading to the cleavage of the carbon-oxygen-carbon bond. rroij.com This reactivity profile positions anhydrides as effective acylating agents. byjus.com While they are generally less reactive than their acyl chloride counterparts, they are more reactive than esters and amides, offering a balanced and controllable reactivity for various chemical transformations. chemicalland21.com

Carboxylic acid anhydrides can be synthesized by heating two carboxylic acid molecules at high temperatures, often with a dehydrating agent like phosphorus pentoxide (P₂O₅), to remove a water molecule. byjus.combrainkart.com They readily react with water in a process called hydrolysis to regenerate the parent carboxylic acid. vedantu.com Their reactions with alcohols and amines are particularly important, yielding esters and amides, respectively, which are foundational reactions in the synthesis of numerous organic molecules. chemicalland21.comvedantu.com

Significance as a Versatile Synthetic Intermediate

This compound serves as a crucial building block, or synthetic intermediate, in the creation of more complex molecules. cymitquimica.com Its role as an acylating agent is central to its versatility. The "2-ethylbutyryl" group can be readily transferred to other molecules, a fundamental step in the synthesis of a wide array of products.

The applications of this compound as a synthetic intermediate are diverse, spanning several key industries:

Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds. ontosight.aikerton-industry.com For instance, research has shown its use in the synthesis of 11-acyl-11,12-dihydrodibenz[b,f] ontosight.aibyjus.comoxazocin-6-ones, which are complex heterocyclic structures of interest in medicinal chemistry. researchgate.net

Agrochemicals: The compound is an intermediate in the production of certain agrochemicals, contributing to the development of new pesticides and herbicides. ontosight.ai

Specialty Chemicals: It is employed in the manufacturing of specialty chemicals, including plasticizers and resins, where it contributes to the desired physical properties like flexibility in plastics. ontosight.ai

Flavors and Fragrances: The derivatives of this compound can be precursors in the synthesis of specific fragrance and flavor compounds. ontosight.ai

The utility of this compound is underscored by its physical and chemical properties, which are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₃ cymitquimica.com |

| Molecular Weight | 214.30 g/mol ambeed.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Density | 0.927 g/mL at 20°C chemsrc.com |

| Boiling Point | 115 °C at 10 Torr echemi.com |

This table presents data compiled from various chemical data sources.

The compound's reactivity in condensation reactions to form esters and amides makes it an indispensable tool for chemists. cymitquimica.com Its solubility in common organic solvents like ether and chloroform (B151607) further enhances its applicability in a variety of reaction conditions. cymitquimica.com Through its role as a key intermediate, this compound continues to be a significant contributor to advancements in organic synthesis and materials science. ontosight.aicymitquimica.com

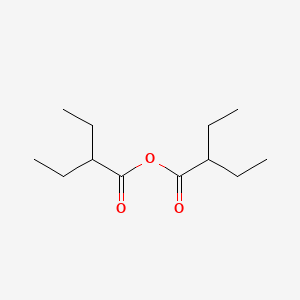

Structure

3D Structure

Properties

IUPAC Name |

2-ethylbutanoyl 2-ethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-5-9(6-2)11(13)15-12(14)10(7-3)8-4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCURDTPXHPXCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)OC(=O)C(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202914 | |

| Record name | 2-Ethylbutyric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54502-37-3 | |

| Record name | Butanoic acid, 2-ethyl-, anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54502-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylbutyric anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054502373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54502-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylbutyric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutyric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLBUTYRIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DT9S9P8TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Ethylbutyric Anhydride

Established Preparative Routes to 2-Ethylbutyric Acid Precursors

The synthesis of 2-ethylbutyric acid is a critical first step, and several reliable methods have been developed, each with distinct advantages. These routes include catalytic oxidation, decarboxylation of malonic esters, and Grignard-based approaches.

Catalytic Oxidation Pathways

Catalytic oxidation provides a direct method for converting aldehydes to carboxylic acids. In the case of 2-ethylbutyric acid, the corresponding aldehyde, 2-ethylbutanal (B1361351) (also known as 2-ethylbutyraldehyde), serves as the starting material. chemicalbook.comontosight.ai This transformation is typically achieved using an oxidizing agent in the presence of a catalyst.

One notable method involves the use of N-hydroxyphthalimide (NHPI) as a catalyst. This system efficiently facilitates the oxidation of the aldehyde to the desired carboxylic acid using molecular oxygen, often under mild conditions. chemicalbook.com For instance, a synthesis can be performed by bubbling oxygen through a solution of 2-ethylbutanal and a catalytic amount of NHPI in a suitable solvent like acetonitrile (B52724) at a controlled temperature. chemicalbook.com Research on similar aldehydes, such as 2-ethylhexanal, has demonstrated high selectivity (>99%) for the corresponding carboxylic acid using an NHPI-catalyzed process with oxygen or air. mdpi.com

| Parameter | Description | Reference |

| Starting Material | 2-Ethylbutanal (2-Ethylbutyraldehyde) | chemicalbook.comontosight.ai |

| Primary Reagent | Oxygen (O₂) or Air | chemicalbook.commdpi.com |

| Catalyst | N-hydroxyphthalimide (NHPI) | chemicalbook.com |

| Solvent | Acetonitrile | chemicalbook.com |

| Product | 2-Ethylbutyric Acid | chemicalbook.comontosight.ai |

Decarboxylation of Malonic Acid Derivatives

A classic and versatile route to α-substituted carboxylic acids like 2-ethylbutyric acid is the malonic ester synthesis, which culminates in a decarboxylation step. The process begins with a dialkyl malonate, such as diethyl malonate or dimethyl malonate. ualberta.caualberta.ca The methylene (B1212753) protons located between the two ester groups are acidic and can be removed by a base. The resulting enolate is then alkylated twice with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form a diethyl-substituted malonic ester. ualberta.ca

This disubstituted ester is subsequently hydrolyzed to the corresponding dicarboxylic acid, diethylmalonic acid, typically under acidic or basic conditions. ualberta.caualberta.ca The final step involves heating the diethylmalonic acid; this induces decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide (CO₂), yielding 2-ethylbutyric acid. ualberta.caualberta.cavulcanchem.com

| Starting Material | Key Steps | Final Product | Reference |

| Diethyl malonate | 1. Double alkylation with ethyl halide2. Hydrolysis to diethylmalonic acid3. Thermal decarboxylation | 2-Ethylbutyric Acid | ualberta.caualberta.ca |

Grignard Reaction Approaches

Grignard reagents offer a powerful method for forming new carbon-carbon bonds, and they are effectively used in the synthesis of carboxylic acids. The synthesis of 2-ethylbutyric acid via this route typically starts with a suitable alkyl halide, such as 3-bromopentane (B47287). vaia.com This halide is prepared from the corresponding alcohol, pentan-3-ol. vaia.com

The 3-bromopentane is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent, 3-pentylmagnesium bromide. vaia.comgoogle.comlibretexts.org This highly nucleophilic organometallic compound is then treated with solid carbon dioxide (dry ice), which acts as an electrophile. The Grignard reagent attacks the carbon atom of CO₂, forming a magnesium salt of the carboxylic acid. Subsequent acidification with a dilute aqueous acid (e.g., HCl) protonates the salt to yield the final product, 2-ethylbutyric acid. vaia.comgoogle.com

| Starting Material | Reagents | Intermediate | Product | Reference |

| 3-Halopentane (e.g., 3-bromopentane) | 1. Magnesium (Mg) in ether2. Carbon Dioxide (CO₂)3. Acid (e.g., HCl) | 3-Pentylmagnesium halide | 2-Ethylbutyric Acid | vaia.comgoogle.com |

Conversion of 2-Ethylbutyric Acid to its Anhydride (B1165640) Form

Once 2-ethylbutyric acid has been synthesized, it is converted into its anhydride, 2-ethylbutyric anhydride. This transformation is a dehydration reaction that couples two molecules of the carboxylic acid with the elimination of one molecule of water. Direct thermal dehydration is often not feasible, so chemical dehydrating agents or other activating methods are employed.

A common laboratory and industrial method for preparing anhydrides from carboxylic acids is to react the acid with a more reactive acid derivative, such as an acid chloride or another anhydride. ontosight.ainih.gov For instance, 2-ethylbutyric acid can be reacted with acetic anhydride. ontosight.ai In this equilibrium-driven process, the more volatile acetic acid is removed to shift the reaction towards the formation of the desired this compound.

Other powerful reagents can also be used to facilitate this conversion. These include:

Oxalyl chloride or Thionyl chloride : These reagents first convert the carboxylic acid to a highly reactive acid chloride intermediate, which then reacts with a second molecule of the carboxylic acid (often in the presence of a base like pyridine) to form the anhydride. nih.gov

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are well-known coupling agents that promote dehydration reactions to form anhydrides. nih.gov

Pivaloyl chloride : This sterically hindered acid chloride is used to form mixed anhydrides, which are themselves useful reactive intermediates. google.com

| Method | Reagent(s) | Description | Reference |

| Acyl Substitution | Acetic Anhydride | 2-ethylbutyric acid is heated with acetic anhydride. | ontosight.ai |

| Activation | Thionyl Chloride, Oxalyl Chloride | The carboxylic acid is converted to an acid chloride intermediate, which reacts with another acid molecule. | nih.gov |

| Dehydration Coupling | Dicyclohexylcarbodiimide (DCC) | DCC acts as a dehydrating agent, facilitating the direct coupling of two carboxylic acid molecules. | nih.gov |

Emerging Strategies for Anhydride Synthesis

While traditional methods are robust, research continues to yield novel and more efficient strategies for anhydride synthesis, often with improved sustainability profiles.

A conceptually new approach is the electrochemical synthesis of carboxylic anhydrides directly from carboxylic acids. This method avoids the need for chemical dehydrating agents by using electrolysis to drive the conversion. The reaction is redox-neutral, uses inexpensive and environmentally friendly graphite (B72142) and stainless steel electrodes, and has shown broad applicability for various carboxylic acids. researchgate.net

Another area of innovation lies in transition-metal catalysis . Palladium-catalyzed reactions have been developed for synthesizing anhydrides. One such strategy is the carbonylative telomerization of 1,3-butadiene (B125203) and carboxylic acids to produce mixed 3,8-nonadienoic anhydrides. rsc.org While not a direct route to symmetric anhydrides like this compound, it showcases a catalytic method using bulk chemicals. rsc.org More directly applicable to anhydride synthesis is the development of C-H carbonylation reactions. Palladium(II) catalysis can achieve the β- or γ-C(sp3)−H carbonylation of free carboxylic acids to produce cyclic anhydrides, demonstrating the power of C-H activation in creating anhydride functionalities. nih.gov

Finally, new coupling reagents continue to be developed for more efficient anhydride formation under mild conditions. One such system uses triphenylphosphine (B44618) oxide in combination with oxalyl chloride to catalyze the rapid synthesis of symmetric anhydrides in high yields. nih.gov Other reagents like isobutyl chloroformate have been used to form mixed anhydrides in aqueous media, highlighting a move towards greener solvent systems. beilstein-journals.org

Mechanistic Investigations of 2 Ethylbutyric Anhydride Reactivity

Fundamental Principles of Anhydride (B1165640) Reactivity

The reactivity of 2-ethylbutyric anhydride, like other acid anhydrides, is centered around the electrophilic nature of its carbonyl carbons. This inherent reactivity dictates its participation in a variety of nucleophilic acyl substitution reactions.

Nucleophilic Acyl Substitution Mechanisms

The cornerstone of anhydride reactivity is the nucleophilic acyl substitution mechanism. vanderbilt.edufiveable.me This two-step mechanism is initiated by the attack of a nucleophile on one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. vanderbilt.edufiveable.me Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate as the leaving group. vanderbilt.edu

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is as follows: acyl chlorides > acid anhydrides > esters > amides. libretexts.org Acid anhydrides are less reactive than acyl chlorides but more reactive than esters and amides. ksu.edu.sa This balanced reactivity makes them useful reagents in organic synthesis.

Role of Leaving Group Efficiency in Acyl Transfer

The efficiency of the acyl transfer is significantly influenced by the stability of the leaving group. libretexts.org In the case of this compound, the leaving group is the 2-ethylbutanoate anion. The stability of this leaving group is a key factor in the rate of the reaction. Weaker bases are better leaving groups. libretexts.org The 2-ethylbutanoate anion is a relatively good leaving group, contributing to the reactivity of the anhydride.

Specific Reaction Pathways

The principles of nucleophilic acyl substitution can be applied to predict the outcomes and understand the mechanisms of specific reactions involving this compound.

Esterification Reactions with Alcohols

Table 1: General Reactants and Products in the Esterification of this compound

| Reactant 1 | Reactant 2 | Main Product | Byproduct |

|---|

Amidation Reactions with Amines

The reaction of this compound with primary or secondary amines produces an amide and a carboxylate salt of the amine. vanderbilt.edufiveable.me This reaction also follows the nucleophilic acyl substitution pathway, with the amine serving as the nucleophile. fiveable.me Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the carboxylic acid byproduct, forming an ammonium (B1175870) salt. fiveable.me Research has documented the reaction of this compound with N-(2-hydroxybenzyl)anthranilic acids to form N-acyl-anthranilic acid derivatives, illustrating its utility in forming amide bonds. researchgate.net

Table 2: General Reactants and Products in the Amidation of this compound

| Reactant 1 | Reactant 2 (2 equiv.) | Main Product | Byproduct |

|---|

Hydrolysis Kinetics and Mechanisms

This compound readily reacts with water to produce two equivalents of 2-ethylbutyric acid. vanderbilt.edufiveable.me This hydrolysis reaction is also a nucleophilic acyl substitution, with water acting as the nucleophile. fiveable.me While specific kinetic studies on the hydrolysis of this compound are not prevalent in the literature, studies on the hydrolysis of similar anhydrides, such as isobutyric anhydride, provide valuable insights. The hydrolysis of anhydrides can be complex, sometimes exhibiting autocatalysis and being influenced by the miscibility of the reactants. researchgate.net The rate of hydrolysis is generally influenced by factors such as temperature and the presence of acid or base catalysts. fiveable.me

Table 3: General Reactants and Products in the Hydrolysis of this compound

| Reactant 1 | Reactant 2 | Product |

|---|

Reductions to Primary Alcohols

Carboxylic acid anhydrides can be effectively reduced to yield two molecules of the corresponding primary alcohol. libretexts.org For this compound, this reduction produces 2-ethyl-1-butanol. The reaction is typically accomplished using strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄). quimicaorganica.orgyoutube.com Weaker reducing agents are generally insufficient to reduce carboxylic acids or their anhydride derivatives. jove.com

The mechanism proceeds through a two-step reduction process. quimicaorganica.orgyoutube.com

Initial Hydride Attack and Cleavage : The reaction begins with a nucleophilic acyl substitution. A hydride ion (H⁻) from LiAlH₄ attacks one of the electrophilic carbonyl carbons of the this compound. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a 2-ethylbutyrate molecule as the leaving group and forming 2-ethylbutanal (B1361351) (an aldehyde). quimicaorganica.org

Aldehyde Reduction : The aldehyde formed in the first step is more reactive than the starting anhydride and is immediately reduced by another equivalent of LiAlH₄. jove.com A second hydride ion attacks the aldehyde's carbonyl carbon, forming an alkoxide intermediate after the nucleophilic addition.

Protonation : An aqueous or acidic workup step is then required to protonate the resulting alkoxide ions (from both the initial carboxylate leaving group and the reduced aldehyde), yielding the final primary alcohol product, 2-ethyl-1-butanol. youtube.comjove.com

Due to the nature of the reagent, it is not possible to halt the reaction at the intermediate aldehyde stage when using powerful reducing agents like LiAlH₄. youtube.com

Table 1: Reduction of this compound This interactive table summarizes the transformation of this compound into its corresponding primary alcohol.

| Reactant | Reagent | Intermediate | Product | Reaction Type |

| This compound | 1. LiAlH₄ 2. H₃O⁺ (workup) | 2-Ethylbutanal | 2-Ethyl-1-butanol | Hydride Reduction |

Catalytic Influences on Reaction Selectivity and Efficiency

Acylals, or geminal diacetates, are functional groups with the structure RCH(OOCR')₂. They are commonly formed by the reaction of an aldehyde with a carboxylic anhydride, a transformation that requires a catalyst to proceed efficiently. wikipedia.orgrsc.org Lewis acids are frequently employed for this purpose, enhancing the reaction rate and yield. mdpi.comsci-hub.ru

In the context of this compound, a Lewis acid catalyst activates the anhydride toward nucleophilic attack. The mechanism involves the following key steps:

Activation of the Anhydride : The Lewis acid (e.g., Cu(OTf)₂, ZnCl₂, FeCl₃) coordinates to one of the carbonyl oxygens of the this compound. sci-hub.ruorganic-chemistry.org This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack.

Nucleophilic Attack by Aldehyde : The carbonyl oxygen of the aldehyde acts as a nucleophile, attacking the activated carbonyl carbon of the anhydride. This leads to the formation of a positively charged oxonium ion intermediate. mdpi.com

Acyl Group Transfer : The intermediate undergoes a transfer of a 2-ethylbutyryl group to the aldehyde's oxygen. This transfer can occur through either an intramolecular or intermolecular pathway, resulting in the formation of the acylal and regenerating the Lewis acid catalyst. mdpi.com The reaction is highly selective for aldehydes; ketones are generally unreactive under these conditions due to their increased steric hindrance and lower electrophilicity. rsc.orgmdpi.com

Table 2: Representative Lewis Acid Catalysts in Acylal Synthesis from Anhydrides This interactive table showcases various Lewis acids used to catalyze the formation of acylals from aldehydes and anhydrides.

| Catalyst | Typical Substrates | Conditions | Efficacy | Reference |

| Copper(II) triflate (Cu(OTf)₂) | Aromatic & Aliphatic Aldehydes | CH₂Cl₂, Room Temp | High yields, short reaction times | sci-hub.ruorganic-chemistry.org |

| Iron(III) chloride (FeCl₃) | Aromatic Aldehydes | Solvent-free | Effective, but can be less selective | mdpi.comnumberanalytics.com |

| Zirconium(IV) chloride (ZrCl₄) | Aromatic & Aliphatic Aldehydes | Solvent-free | High yields, mild conditions | organic-chemistry.org |

| Tungstosulfonic acid (TSA) | Aromatic & Aliphatic Aldehydes | Solvent-free or in solvent | Efficient, solid acid catalyst | rsc.org |

The hydrolysis of carboxylic anhydrides to their corresponding carboxylic acids can exhibit autocatalytic behavior. researchgate.net Autocatalysis is a phenomenon where a reaction product acts as a catalyst for the same reaction, leading to an acceleration of the reaction rate over time. boku.ac.at

For the hydrolysis of this compound, the reaction is: (CH₃CH₂CH(CH₂CH₃)CO)₂O + H₂O → 2 CH₃CH₂CH(CH₂CH₃)COOH

The product, 2-ethylbutyric acid, can catalyze the hydrolysis of the remaining anhydride. This process has been studied in detail for similar anhydrides like propionic and isobutyric anhydride. researchgate.netresearchgate.net The autocatalysis arises from two primary effects:

Enhanced Solubility : Many anhydrides have low solubility in water. The carboxylic acid produced is typically more soluble and can act as a solubilizing agent, increasing the concentration of the anhydride in the aqueous phase where hydrolysis occurs. researchgate.net

Acid Catalysis : The carboxylic acid product increases the concentration of hydronium ions in the solution. These protons can then catalyze the hydrolysis by protonating a carbonyl oxygen of the anhydride, making it significantly more electrophilic and reactive towards attack by water. researchgate.net

The kinetic profile of such a reaction is characterized by an initial slow rate (induction period), which then accelerates as the catalytic product accumulates, before slowing down again as the reactant is consumed. boku.ac.at

Table 3: Conceptual Kinetic Profile of Autocatalytic Hydrolysis This interactive table illustrates the change in reaction rate over time for a typical autocatalytic process.

| Reaction Phase | Time | Concentration of Product (2-Ethylbutyric Acid) | Reaction Rate |

| Initial Phase (Induction) | Low | Very Low | Slow |

| Acceleration Phase | Medium | Increasing | Rapidly Increasing |

| Peak Rate | Medium-High | Moderate | Maximum |

| Depletion Phase | High | High | Decreasing |

When this compound is used to acylate a substrate containing multiple nucleophilic sites, such as a diol, a competition between intramolecular and intermolecular acylation can arise. researchgate.net The outcome is heavily influenced by the steric properties of both the anhydride and the substrate. numberanalytics.com

This compound is considered a sterically hindered acylating agent due to the ethyl groups at the α-carbon. scbt.com This steric bulk plays a crucial role in directing the reaction pathway:

Intermolecular Acylation : This is the reaction between two separate molecules—the anhydride and the substrate (e.g., a diol). The first acylation of a diol is an intermolecular process.

Intramolecular Acylation (Acyl Migration) : After the first hydroxyl group of a diol is acylated to form a monoester, the newly introduced 2-ethylbutyrate group can potentially be transferred to a second, nearby hydroxyl group within the same molecule. This is an intramolecular process.

In complex systems, the selectivity between these pathways is critical. Research on the acylation of diols has shown that sterically demanding anhydrides can invert the typical reactivity. researchgate.net For instance, while primary alcohols are usually more reactive than secondary alcohols, a bulky anhydride might preferentially acylate a secondary alcohol if noncovalent interactions between the catalyst, anhydride, and substrate stabilize the corresponding transition state. researchgate.net The steric hindrance of the 2-ethylbutyryl group would likely disfavor the formation of a sterically congested diester, potentially making the second acylation step (whether intra- or intermolecular) significantly slower than the first. This can allow for the selective synthesis of monoesters. researchgate.netuni-muenchen.de

Table 4: Factors Influencing Acylation Pathway in Polyol Systems This interactive table compares factors that favor intramolecular versus intermolecular acylation when using a hindered anhydride like this compound.

| Factor | Favors Intramolecular Acylation | Favors Intermolecular Acylation | Rationale |

| Substrate Structure | Proximity of hydroxyl groups (e.g., 1,2- or 1,3-diols) | Spatially distant hydroxyl groups | Close proximity is required for an acyl group to migrate internally. |

| Steric Hindrance | Less hindered hydroxyl site for migration | More accessible (e.g., primary) hydroxyl site | The anhydride will preferentially attack the least sterically encumbered site. |

| Reaction Conditions | High dilution | High concentration | High dilution favors reactions within a single molecule, while high concentration promotes reactions between different molecules. |

| Catalyst | Template effect of some catalysts can pre-organize the substrate | General base/acid catalysis | Certain catalysts can hold the substrate in a conformation that facilitates intramolecular transfer. |

Applications of 2 Ethylbutyric Anhydride in Advanced Organic Synthesis

Construction of Complex Organic Molecules as Chemical Building Blocks

2-Ethylbutyric anhydride (B1165640) serves as a fundamental building block in organic synthesis, enabling the construction of more intricate molecules. cymitquimica.com Its primary function is as an acylating agent, where it transfers the 2-ethylbutanoyl group to a substrate. This reaction is central to building molecular complexity, as the introduction of this group can significantly alter the steric and electronic properties of the target molecule.

The reactivity of the anhydride allows it to be a key intermediate in the synthesis of various chemical derivatives. cymitquimica.com For instance, it is used in the preparation of other complex molecules that serve as pharmaceutical intermediates. One such example is its use as a precursor in the synthesis of α,α-Diethylbenzeneacetic acid (2-Phenyl-2-ethylbutyric acid), a more complex structure built upon the initial anhydride framework. chembk.com The solubility of 2-ethylbutyric anhydride in common organic solvents like ether and chloroform (B151607) facilitates its use in a wide array of chemical processes, making it an adaptable building block for diverse synthetic targets. cymitquimica.com Its utility is particularly noted in creating precursors for oxetanes, which are important structural motifs in drug discovery, demonstrating its role in assembling specialized chemical scaffolds. ethz.ch

Synthesis of Specific Functional Derivatives

The high reactivity of the anhydride functional group makes this compound an excellent starting point for the synthesis of various functional derivatives, primarily esters and amides. cymitquimica.com

Esters of 2-ethylbutyric acid are readily synthesized through the reaction of this compound with alcohols. libretexts.org This acylation reaction is a common and efficient method for ester formation, often proceeding with high yield. organic-chemistry.org The reaction is typically irreversible, which helps to drive the synthesis toward the desired ester product. libretexts.org A carboxylic acid is generated as a byproduct. libretexts.org To facilitate the reaction, a base such as pyridine (B92270) is often used as a solvent or catalyst to aid in proton transfer steps. libretexts.org This method is applicable to a wide range of alcohols, from simple alkanols to more complex polyols, allowing for the creation of a diverse library of 2-ethylbutyrate esters. These esters find applications as plasticizers, lubricants, and fragrance components. ontosight.aimade-in-china.com

Table 1: Examples of Ester Synthesis using this compound

| Reactant (Alcohol) | Product (Ester) | Potential Application |

| Methanol | Methyl 2-ethylbutanoate | Fragrance, Solvent |

| Ethanol | Ethyl 2-ethylbutanoate | Flavoring, Fragrance |

| Polyether Polyol | Polyol 2-ethylbutyrate ester | Polymer Stabilizer google.com |

| Hydroxybenzyl Alcohol | Hydroxybenzyl 2-ethylbutanoate | Polymer Precursor googleapis.com |

The synthesis of amides from this compound proceeds through its reaction with ammonia (B1221849) or with primary and secondary amines. cymitquimica.comchemguide.co.uk This reaction is analogous to acylation with acyl chlorides but produces a molecule of carboxylic acid as a byproduct instead of hydrogen chloride. chemguide.co.uk The reaction typically occurs in two stages: first, the amine attacks the anhydride to form the amide and a molecule of 2-ethylbutyric acid. Subsequently, the acidic byproduct reacts with excess amine in the reaction mixture to form an ammonium (B1175870) salt. chemguide.co.uk

This method is highly versatile and is a cornerstone of peptide synthesis, where mixed anhydrides are used to couple amino acids. highfine.comgoogle.com The steric hindrance provided by the 2-ethyl groups can influence the regioselectivity of the reaction when using mixed anhydrides. highfine.com

Table 2: Examples of Amide Synthesis using this compound

| Reactant (Amine) | Product (Amide) | Synthetic Context |

| Ammonia | 2-Ethylbutanamide | Primary amide synthesis |

| Ethylamine | N-Ethyl-2-ethylbutanamide | Secondary amide synthesis |

| Diethylamine | N,N-Diethyl-2-ethylbutanamide | Tertiary amide synthesis |

| Amino Acids | N-(2-Ethylbutanoyl)amino acid | Peptide synthesis intermediate google.com |

This compound is used to synthesize acylals, also known as geminal di-esters, which have the general structure RCH(OOCR')₂. wikipedia.org These compounds are formed by the reaction of an aldehyde with an acid anhydride, catalyzed by an appropriate agent. wikipedia.orgmdpi.com The formation of an acylal from this compound and an aldehyde results in a geminal bis(2-ethylbutanoate).

Acylals serve two primary roles in organic synthesis:

Protective Groups: Acylals are effective protective groups for aldehydes. mdpi.comresearchgate.net The reaction is often chemoselective, meaning the anhydride will react with an aldehyde in the presence of a ketone, leaving the ketone group untouched. researchgate.net This allows chemists to mask a reactive aldehyde function while performing chemical transformations on other parts of the molecule. The acylal group can be removed (deprotected) to regenerate the original aldehyde when needed. mdpi.com

Synthetic Precursors: Beyond protection, acylals are stable intermediates that can be used as precursors in the total synthesis of natural products and other complex organic reactions. researchgate.netnih.gov Their unique structure allows for subsequent transformations, making them valuable intermediates in multi-step synthetic pathways. researchgate.net

Table 3: Acylal Formation from Aldehydes and this compound

| Reactant (Aldehyde) | Product (Acylal) | Purpose |

| Benzaldehyde | Benzaldehyde bis(2-ethylbutanoate) | Protecting the aldehyde group mdpi.com |

| Propanal | Propanal bis(2-ethylbutanoate) | Synthetic intermediate |

| Cinnamaldehyde | Cinnamaldehyde bis(2-ethylbutanoate) | Chemoselective protection mdpi.com |

Integration into Polymer and Advanced Material Development

This compound plays a role in the synthesis and modification of polymers and other advanced materials. google.comgoogleapis.com It can be used to introduce 2-ethylbutyrate groups into a polymer backbone or as side chains, thereby modifying the material's physical properties such as flexibility, durability, and viscosity. ontosight.ai

A specific application is in the preparation of stabilizers for polymer polyols, which are used in the production of polyurethane foams. google.com In one patented process, a polyether polyol is reacted with an anhydride to create a stabilizer with a specific molecular weight and functionality, which improves the properties of the final foam product. google.com Furthermore, this compound can be used to prepare hydroxybenzyl esters, which act as intermediates in the development of polymer additives. googleapis.com The incorporation of the bulky 2-ethylbutyrate group can enhance the performance of materials used as plasticizers and resins. ontosight.ai

Role in Pharmaceutical and Fine Chemical Intermediates

This compound is a significant intermediate in the production of pharmaceuticals and fine chemicals. ontosight.aigoogle.com Its ability to participate in mixed anhydride methods is particularly valuable in the synthesis of complex pharmaceutical ingredients. google.com For example, a mixed anhydride derived from 2-ethylbutyric acid chloride (a related reactive derivative) can be used to synthesize intermediates for important drugs. google.com The steric and electronic effects of the 2-ethylbutanoyl group are often crucial for the biological activity or synthetic accessibility of the target molecule.

The compound serves as a precursor for a range of fine chemicals beyond the pharmaceutical sector, including dyes, plasticizers, and fragrances. made-in-china.comgoogle.com Its versatility makes it a key component in multi-step syntheses where precise molecular architecture is required. ambeed.com For instance, it is a known precursor for N-acyl sulfonamides and can be used in the synthesis of dihydrodibenzoxazocinones, which are heterocyclic systems of interest in medicinal chemistry. researchgate.net

Prodrug Synthesis Approaches via Anhydride Reactivity

The design of prodrugs is a strategic approach in medicinal chemistry to overcome undesirable properties of pharmacologically active agents, such as poor solubility, rapid metabolism, or low permeability across biological membranes. ijpsonline.com One effective method for creating prodrugs involves the chemical modification of functional groups within the parent drug molecule. The anhydride functional group, such as that in this compound, serves as a reactive tool for this purpose, particularly for drugs containing hydroxyl (-OH) or amino (-NH2) groups.

The reactivity of this compound lies in its two acyl groups connected by an oxygen atom. This structure makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. When a drug molecule with a hydroxyl or amino group is reacted with this compound, an acylation reaction occurs. This reaction results in the formation of an ester or an amide linkage, respectively, covalently attaching the 2-ethylbutyryl group to the drug. This process effectively masks the original polar functional group of the parent drug.

Once the prodrug reaches the desired biological compartment, it is designed to undergo enzymatic or chemical hydrolysis to regenerate the active parent drug. The ester or amide bond created via the anhydride reaction is typically susceptible to cleavage by esterase or amidase enzymes that are abundant in the body. This in vivo cleavage releases the parent drug at or near its site of action, along with the biocompatible 2-ethylbutyric acid as a byproduct.

While specific, detailed research findings on the use of this compound for the synthesis of particular commercial prodrugs are not extensively documented in publicly available literature, the principles of its application can be illustrated. The following data table presents a hypothetical example of how the physicochemical properties of a model drug could be altered by derivatization with a 2-ethylbutyryl group.

Table 1: Hypothetical Physicochemical Property Changes of a Model Drug upon Prodrug Formation with this compound

| Property | Model Parent Drug (Drug-OH) | 2-Ethylbutyrate Prodrug (Drug-O-CO-CH(CH2CH3)2) | Rationale for Change |

| Molecular Weight | X | X + 100.16 | Addition of the 2-ethylbutyryl group (C6H11O) minus a hydrogen atom. |

| LogP (Lipophilicity) | Y | Y + ~2.5 | The alkyl and carbonyl components of the 2-ethylbutyryl group significantly increase the nonpolar character of the molecule, leading to a higher partition coefficient. |

| Hydrogen Bond Donors | ≥ 1 | 0 | The hydroxyl group, a hydrogen bond donor, is replaced by an ester linkage, which is a hydrogen bond acceptor but not a donor. |

| Aqueous Solubility | High to Moderate | Low | The masking of the polar hydroxyl group and the addition of a lipophilic moiety decrease the molecule's ability to interact with water, thus reducing solubility. |

| Susceptibility to Hydrolysis | N/A | High | The newly formed ester bond is designed to be labile and susceptible to enzymatic (esterase) or chemical hydrolysis, releasing the parent drug. |

This strategic use of anhydride reactivity for prodrug synthesis allows for the fine-tuning of a drug's pharmacokinetic profile. The choice of the acylating agent is critical, and while common anhydrides like acetic anhydride are frequently used, bulkier and more lipophilic anhydrides such as this compound could offer advantages in achieving a greater increase in lipophilicity for certain applications. The rate of hydrolysis of the resulting ester can also be influenced by the steric hindrance around the ester bond, a factor that would be more pronounced with a 2-ethylbutyryl group compared to a simple acetyl group.

Advanced Analytical and Computational Characterization of 2 Ethylbutyric Anhydride

Spectroscopic Elucidation Techniques

Spectroscopy is a cornerstone in the structural analysis of chemical compounds. For 2-Ethylbutyric anhydride (B1165640), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to identify its key structural features.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of an acid anhydride is distinct due to the presence of the anhydride functional group, which consists of two carbonyl groups linked by an oxygen atom. spectroscopyonline.com This arrangement results in two characteristic carbonyl (C=O) stretching vibrations due to symmetric and asymmetric stretching modes. spectroscopyonline.com

For 2-Ethylbutyric anhydride, these two bands are the most prominent features of its IR spectrum. In addition to the carbonyl stretches, a C-O stretching vibration is also characteristic of the anhydride group. spectroscopyonline.com The aliphatic ethyl and methine groups of the molecule will exhibit C-H stretching and bending vibrations.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric Carbonyl Stretch | C=O | ~1818 cm⁻¹ |

| Symmetric Carbonyl Stretch | C=O | ~1750 cm⁻¹ |

| C-O Stretch | C-O-C | ~1050 cm⁻¹ |

Note: The exact positions of the peaks can be influenced by the molecular environment and sample phase.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integration, and splitting patterns in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be confirmed. The molecule's symmetrical structure simplifies its expected spectrum.

Predicted ¹H NMR Spectral Data for this compound

| Proton Label | Environment | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| Hₐ | -CH(CO)₂O | Triplet | 2H | ~2.3 - 2.5 |

| Hₑ | -CH₂CH₃ | Multiplet | 8H | ~1.6 - 1.8 |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Label | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | Anhydride Carbonyl | ~170 - 175 |

| -CH(CO)₂O | Methine | ~50 - 55 |

| -CH₂CH₃ | Methylene (B1212753) | ~25 - 30 |

Note: Predictions are based on standard chemical shift values and data from analogous structures like 2-ethylbutanoic acid and other anhydrides. chemicalbook.comchemicalbook.comspectrabase.com

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C12H22O3), the molecular weight is 214.3 g/mol . echemi.com In electron ionization (EI) mass spectrometry, the molecule will form a molecular ion (M⁺) which can then undergo fragmentation.

The fragmentation pattern is dictated by the stability of the resulting ions. A primary fragmentation pathway for anhydrides is the cleavage of the C-O bond, leading to the formation of an acylium ion.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 214 | [M]⁺ | [C₁₂H₂₂O₃]⁺ |

| 115 | [ (C₂H₅)₂CHCO ]⁺ | [C₆H₁₁O]⁺ |

| 87 | [ C₂H₅CHCO ]⁺ | [C₄H₇O]⁺ |

| 57 | [ (C₂H₅)₂CH ]⁺ | [C₄H₉]⁺ |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a theoretical framework to investigate molecular properties that can be difficult to measure experimentally. Quantum mechanics and Density Functional Theory (DFT) are powerful tools for modeling the electronic structure and reactivity of this compound.

Quantum mechanical calculations, such as ab initio methods, can be applied to model the electronic structure of this compound. These studies provide fundamental information about the molecule's geometry, molecular orbital energies, and the distribution of electron density.

Key insights from these calculations include:

Optimized Geometry: Theoretical calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions due to its balance of computational cost and accuracy. coe.edursc.org For this compound, DFT can be used to model various reactions, such as its hydrolysis or its role as an acylating agent.

Applications of DFT in studying reaction mechanisms include:

Reaction Pathway Mapping: DFT calculations can trace the potential energy surface of a reaction, identifying the minimum energy path from reactants to products. mdpi.com

Transition State Analysis: The geometry and energy of transition states can be calculated, allowing for the determination of activation energies (energy barriers). mdpi.comarxiv.org This information is crucial for understanding reaction rates.

These computational approaches complement experimental data, providing a more complete and detailed picture of the chemical nature of this compound.

Intrinsic Reaction Coordinate (IRC) and Minimum Energy Path (MEP) Analyses

Intrinsic Reaction Coordinate (IRC) and Minimum Energy Path (MEP) analyses are powerful computational tools used to elucidate the mechanisms of chemical reactions. An IRC analysis maps the reaction pathway from a transition state down to the reactants and products, providing a detailed view of the geometric and energetic changes that occur during a chemical transformation. The MEP represents the most energetically favorable route for a reaction on the potential energy surface.

For a compound like this compound, these analyses would be crucial in understanding reactions such as hydrolysis or aminolysis. For instance, in a hydrolysis reaction, computational chemists would first locate the transition state structure for the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. From this transition state, an IRC calculation would be performed to confirm that it smoothly connects the reactants (this compound and water) with the final products (two molecules of 2-ethylbutyric acid).

The analysis would provide key insights into:

Reaction Mechanism: Whether the reaction proceeds through a concerted or stepwise mechanism.

Intermediates: The presence of any stable intermediates along the reaction coordinate.

Energy Barriers: The activation energy required to reach the transition state, which is a key determinant of the reaction rate.

While specific IRC and MEP data for this compound are not available, studies on similar anhydrides, such as succinic anhydride, have utilized these methods to investigate reaction mechanisms with various nucleophiles. These computational approaches have been instrumental in understanding the role of catalysts and solvent effects in the aminolysis and hydrolysis of anhydrides.

Theoretical Prediction of Molecular Properties and Reactivity Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict a range of molecular properties and reactivity parameters. These theoretical calculations provide valuable information that complements experimental findings. For this compound, these predicted parameters would offer a deeper understanding of its chemical behavior.

Molecular Properties: A variety of molecular properties can be calculated to characterize this compound. These properties are fundamental to understanding its physical and chemical nature.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₂H₂₂O₃ |

| Molecular Weight | 214.30 g/mol |

| General Reactivity | As a carboxylic anhydride, it is expected to be a reactive acylating agent, susceptible to nucleophilic acyl substitution reactions with nucleophiles such as water, alcohols, and amines. |

| Spectroscopic Signatures | The infrared (IR) spectrum is predicted to show two characteristic C=O stretching bands, typical for acyclic anhydrides, generally found around 1820 cm⁻¹ and 1750 cm⁻¹. |

Reactivity Parameters: Quantum chemical calculations can provide several parameters that help in predicting the reactivity of a molecule. These descriptors are derived from the electronic structure of the compound.

| Reactivity Parameter | Description and Application to this compound |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of reactivity. For an acylating agent like this compound, the LUMO would be localized on the carbonyl carbons, indicating their susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability. |

| Electrostatic Potential (ESP) Map | An ESP map would visually represent the electron density distribution. For this compound, it would show negative potential (red/yellow) around the carbonyl oxygens and positive potential (blue) around the carbonyl carbons, highlighting the electrophilic nature of the carbonyl centers. |

| Fukui Functions | These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui function for nucleophilic attack (f⁺) would be highest on the carbonyl carbons, quantitatively confirming them as the primary sites for reaction with nucleophiles. |

| Global Reactivity Descriptors | Parameters such as chemical hardness, softness, and electronegativity can be calculated to provide a general measure of the molecule's reactivity. As an anhydride, this compound would be classified as a relatively soft electrophile. |

While detailed research findings from these specific computational analyses on this compound are not currently published, the application of these well-established theoretical methods would undoubtedly provide a comprehensive understanding of its reaction mechanisms and inherent reactivity.

Research Trajectories and Future Prospects for 2 Ethylbutyric Anhydride Chemistry

Development of Green Chemistry Approaches in Anhydride (B1165640) Synthesis

The synthesis of carboxylic anhydrides, including 2-Ethylbutyric anhydride, has traditionally relied on methods that are effective but often involve hazardous reagents and generate significant waste. The contemporary focus on green chemistry is steering research towards more environmentally benign alternatives. Key areas of development include the use of safer reagents, atom-economical reactions, and the reduction of energy consumption.

One promising approach involves the replacement of conventional dehydrating agents, such as acetic anhydride, with more sustainable options. Research into solid acid catalysts, for instance, offers a pathway to cleaner production processes. These catalysts can facilitate the dehydration of 2-ethylbutyric acid to its anhydride with high efficiency and can be easily separated from the reaction mixture and recycled, minimizing waste.

Furthermore, the principles of atom economy are being applied to devise synthetic routes that maximize the incorporation of all starting materials into the final product. This is a departure from traditional methods where byproducts are common. The development of catalytic systems that enable the direct conversion of 2-ethylbutyric acid to the anhydride without the need for stoichiometric activating agents represents a significant step forward in this regard.

The use of alternative energy sources, such as microwave irradiation, is also being explored to reduce the energy footprint of the synthesis. Microwave-assisted synthesis can often accelerate reaction rates and improve yields, leading to more efficient and sustainable processes.

| Green Chemistry Approach | Description | Potential Advantages for this compound Synthesis |

| Solid Acid Catalysts | Heterogeneous catalysts that can be easily separated and reused. | Reduced waste, simplified purification, and potential for continuous flow processes. |

| Atom-Economical Reactions | Synthetic routes designed to maximize the incorporation of reactants into the final product. | Minimized byproduct formation and improved resource efficiency. |

| Alternative Energy Sources | Utilization of methods like microwave irradiation to drive the reaction. | Faster reaction times, lower energy consumption, and potentially higher yields. |

| Bio-based Feedstocks | Exploring the synthesis of 2-ethylbutyric acid from renewable resources. | Reduced reliance on fossil fuels and a more sustainable lifecycle for the final product. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is central to advancing the synthesis and application of this compound. Research in this area is focused on improving reaction efficiency, enhancing selectivity, and enabling reactions under milder conditions.

Recent studies have highlighted the potential of various metal-based and organocatalytic systems for the synthesis of carboxylic anhydrides. For example, catalysts based on earth-abundant metals are being investigated as cost-effective and less toxic alternatives to precious metal catalysts. These catalysts can offer high activity and selectivity for the dehydration of carboxylic acids.

Organocatalysts, which are small organic molecules, are also emerging as a powerful tool in anhydride synthesis. Their advantages include their ready availability, lower toxicity compared to many metal catalysts, and their ability to operate under mild reaction conditions. The use of organocatalysts can lead to highly selective transformations, minimizing the formation of unwanted side products.

Furthermore, enzymatic catalysis presents a green and highly selective route to anhydride synthesis. While still in the early stages of development for this specific application, biocatalysis holds the promise of reactions that can be conducted in aqueous media at ambient temperature and pressure, representing the pinnacle of sustainable chemical synthesis.

| Catalytic System | Description | Potential Benefits for this compound Chemistry |

| Earth-Abundant Metal Catalysts | Catalysts based on metals such as iron, copper, and zinc. | Lower cost, reduced toxicity, and improved sustainability of the overall process. |

| Organocatalysts | Small organic molecules that can catalyze reactions. | Mild reaction conditions, high selectivity, and avoidance of heavy metal contamination. |

| Enzymatic Catalysis | The use of enzymes to catalyze the formation of the anhydride. | Environmentally friendly conditions (aqueous media, ambient temperature), and high specificity. |

Expansion into Emerging Areas of Organic and Materials Science

This compound serves as a versatile building block in organic synthesis, primarily as an acylating agent. Its applications are poised to expand into new and emerging fields of organic and materials science, driven by the unique properties imparted by the 2-ethylbutyl group.

In the realm of pharmaceuticals, anhydrides are utilized in the synthesis of active pharmaceutical ingredients (APIs) and as prodrugs to enhance drug delivery. The lipophilic nature of the 2-ethylbutyl group can be exploited to modify the pharmacokinetic properties of drugs, potentially leading to improved absorption and bioavailability. For instance, the precursor, 2-ethylbutanoic acid, has been used in conjunction with the antibiotic sulopenem.

In materials science, the incorporation of this compound into polymer structures can be used to tailor their physical and chemical properties. For example, it can be used as a monomer or a modifying agent in the synthesis of polyesters and polyamides. The branched structure of the 2-ethylbutyl group can disrupt polymer chain packing, leading to materials with lower crystallinity, increased flexibility, and improved solubility in organic solvents. These properties are desirable in a range of applications, including coatings, adhesives, and specialty plastics.

The reactivity of the anhydride group also allows for the surface modification of materials, enabling the attachment of the 2-ethylbutyl moiety to various substrates. This can be used to alter surface properties such as hydrophobicity and to introduce reactive sites for further functionalization.

Addressing Challenges in Industrial-Scale Production and Application for High Purity Materials

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that need to be addressed to ensure the economic viability and consistent quality of the product, especially for applications requiring high purity.

Achieving and maintaining high purity is critical for applications in the pharmaceutical and electronics industries. Impurities, even in trace amounts, can have a significant impact on the performance and safety of the final products. Therefore, the development of advanced purification techniques, such as fractional distillation under reduced pressure and chromatography, is essential. A patent for the production of isobutyric anhydride highlights the use of distillation to remove acetic acid and purify the final product.

The handling and storage of this compound also require careful consideration due to its reactivity and potential hazards. Appropriate safety protocols and infrastructure are necessary to manage the risks associated with its production and use.

Furthermore, process intensification, through technologies such as continuous flow

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 2-Ethylbutyric anhydride, and how can purity be optimized?

- Methodology :

- Synthesis : Typically synthesized via acid-catalyzed esterification of 2-Ethylbutyric acid with acetic anhydride under reflux conditions. Monitor reaction progress using FTIR to track the disappearance of the -OH stretch (~3200 cm⁻¹) and the emergence of the anhydride carbonyl peak (~1800 cm⁻¹) .

- Purification : Distillation under reduced pressure (boiling point ~160–170°C at 1 atm) or recrystallization from non-polar solvents (e.g., hexane). Validate purity via GC-MS or NMR (e.g., absence of residual acid peaks at δ 10–12 ppm in ¹H NMR) .

Q. How can researchers characterize the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodology :

- Kinetic Studies : Use model nucleophiles (e.g., amines, alcohols) in controlled solvent systems (e.g., THF, DCM) to measure reaction rates via UV-Vis spectroscopy or titration. Compare activation energies with computational models (e.g., DFT) .

- Product Analysis : Isolate products via column chromatography and confirm structures using ¹³C NMR (e.g., carbonyl shifts at ~170 ppm for anhydrides vs. ~165 ppm for esters) .

Advanced Research Questions

Q. How do steric effects from the 2-ethylbutyryl group influence regioselectivity in multi-step syntheses (e.g., polymer grafting or peptide coupling)?

- Methodology :

- Steric Mapping : Conduct Hammett analysis or employ molecular dynamics simulations to quantify steric hindrance. Compare with smaller anhydrides (e.g., acetic anhydride) in coupling reactions with bulky substrates .

- Experimental Design : Use deuterated analogs (e.g., 2-Ethylbutyric-d₅ anhydride) to track regioselectivity via ²H NMR or isotopic labeling .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in esterification reactions?

- Methodology :

- Data Reconciliation : Perform meta-analysis of literature data, accounting for variables like solvent polarity, catalyst loading (e.g., DMAP vs. H₂SO₄), and moisture content. Use multivariate regression to identify dominant factors .

- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., anhydrous DMF, 25°C) and analyze via HPLC to quantify side products (e.g., hydrolysis byproducts) .

Q. How can spectroscopic techniques (e.g., 2D NMR) distinguish between isomeric byproducts in this compound-mediated reactions?

- Methodology :

- Structural Elucidation : Use COSY and HSQC NMR to assign stereochemistry in cyclic intermediates. Compare with computational predictions (e.g., Gaussian NMR shielding tensors) .

- Quantitative Analysis : Apply DOSY NMR to differentiate oligomeric vs. monomeric species in reaction mixtures .

Key Research Challenges

- Contradictions in Kinetic Data : Discrepancies in reported rate constants often stem from unaccounted moisture content or solvent polarity. Standardized protocols for anhydrous conditions are critical .

- Stereochemical Complexity : The branched ethyl group complicates NMR assignments; isotopic labeling and advanced pulse sequences (e.g., DEPT-135) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.